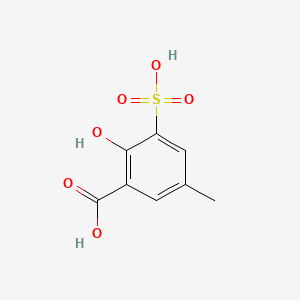

2-Hydroxy-5-methyl-3-sulfobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

41481-18-9 |

|---|---|

Molecular Formula |

C8H8O6S |

Molecular Weight |

232.21 g/mol |

IUPAC Name |

2-hydroxy-5-methyl-3-sulfobenzoic acid |

InChI |

InChI=1S/C8H8O6S/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |

InChI Key |

WINTTYXOTQATTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 5 Methyl 3 Sulfobenzoic Acid

Strategic Approaches to Regioselective Sulfonation

The introduction of a sulfonic acid group onto the p-cresol (B1678582) (4-methylphenol) backbone is a critical step in the synthesis of 2-Hydroxy-5-methyl-3-sulfobenzoic acid. The primary challenge lies in directing the sulfonation to the C-3 position, which is ortho to the powerfully activating hydroxyl group but meta to the methyl group. Both the hydroxyl and methyl groups are ortho-, para-directing, making substitution at the C-2, C-5, and C-6 positions electronically favored.

Electrophilic Sulfonation Pathways

Aromatic sulfonation is a classic electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from concentrated or fuming sulfuric acid. masterorganicchemistry.comwikipedia.org The reaction mechanism involves the attack of the electron-rich aromatic ring on the electrophile, forming a positively charged carbocation intermediate known as a sigma complex or arenium ion. wikipedia.org This intermediate then loses a proton to restore aromaticity, resulting in the sulfonic acid derivative. masterorganicchemistry.com

The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a moderately activating, ortho-, para-director. This would typically direct the incoming sulfonyl group to the positions ortho or para to the hydroxyl group.

Direct Sulfonation Reactions

Direct sulfonation of p-cresol with sulfuric acid is highly dependent on reaction conditions, particularly temperature. At lower temperatures, the reaction is kinetically controlled and tends to favor the formation of the ortho-isomer (2-sulfonic acid). At higher temperatures, the reaction becomes thermodynamically controlled, and the more stable para-isomer (relative to the methyl group, which is the 3-sulfonic acid) can be favored, although desulfonation and rearrangement can also occur. chemcess.com The sulfonation of aromatic compounds is notably reversible, a characteristic that can be exploited to control isomer distribution. wikipedia.org

To achieve the desired 3-sulfonate, a strategic approach is necessary. One possibility involves blocking the more reactive ortho- and para-positions, sulfonating the remaining open position, and then removing the blocking groups. However, a more direct approach involves carefully controlling reaction conditions. Industrial sulfonation of toluene, for instance, shows that kinetically controlled conditions (e.g., using chlorosulfuric acid at 33–45 °C) can yield primarily ortho- and para-isomers, while thermodynamically controlled conditions (high temperature, long reaction time) can lead to a mixture containing the meta-isomer. chemcess.com Applying similar principles to p-cresol would be a key area of investigation.

| Sulfonating Agent | Temperature | Control | Predominant Product(s) |

| Concentrated H₂SO₄ | Low | Kinetic | Ortho-isomer |

| Concentrated H₂SO₄ | High | Thermodynamic | Para-isomer (rearrangement may occur) |

| Fuming H₂SO₄ (Oleum) | Varies | Varies | Mixture of isomers, potential for disulfonation |

| Chlorosulfuric Acid | Low | Kinetic | Ortho- and para-isomers |

Synthetic Routes for Methyl Group Introduction

An alternative synthetic strategy involves introducing the methyl group onto a pre-existing salicylic (B10762653) acid or sulfosalicylic acid framework. The Friedel-Crafts alkylation is the classic method for installing alkyl groups on an aromatic ring. wikipedia.org This reaction typically employs an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

However, applying this reaction to salicylic acid derivatives is problematic. The hydroxyl and carboxyl groups on the ring are Lewis bases and can coordinate with the Lewis acid catalyst. whiterose.ac.uk This deactivates the catalyst and the ring towards the desired electrophilic substitution. To overcome this, an excess of the Lewis acid catalyst is often required. whiterose.ac.uk Furthermore, Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired compound. Given these challenges, a synthetic route that begins with p-cresol is generally more strategically sound than attempting to methylate a salicylic acid derivative.

Carboxylation and Hydroxylation Strategies in Benzoic Acid Core Synthesis

The introduction of the carboxyl group to form the benzoic acid core is most effectively achieved through the Kolbe-Schmitt reaction. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and elevated temperature. wikipedia.org

In the context of synthesizing this compound, the Kolbe-Schmitt reaction would be performed on the sodium or potassium salt of 4-methyl-x-sulfonic acid. The phenoxide is generated by treating the phenol (B47542) with a strong base like sodium hydroxide. wikipedia.org The resulting phenoxide is highly activated towards electrophilic attack, allowing even a weak electrophile like CO₂ to react. byjus.com

The regioselectivity of the Kolbe-Schmitt reaction is sensitive to the counter-ion and temperature. Generally, with sodium phenoxide, carboxylation occurs preferentially at the ortho-position to the hydroxyl group, which is the desired outcome for this synthesis. wikipedia.orgbyjus.com The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide to yield the salicylate. wikipedia.org

A plausible synthetic sequence would be:

Sulfonation: p-cresol is sulfonated under carefully controlled conditions to favor the formation of 4-methylphenol-2-sulfonic acid or another isomer that can be rearranged.

Carboxylation: The resulting sulfonated cresol (B1669610) is then subjected to the Kolbe-Schmitt reaction to introduce the carboxyl group ortho to the hydroxyl group.

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Sulfonation Optimization: Key variables in the sulfonation of p-cresol include the choice of sulfonating agent (e.g., H₂SO₄, oleum (B3057394), SO₃), the molar ratio of reactants, reaction temperature, and reaction time. proquest.comchemithon.com For instance, in the sulfonation of linear alkylbenzenes, controlling the mole ratio to within 1% is crucial for achieving high product quality and minimizing side reactions like sulfone formation. chemithon.com Continuous flow reactors can offer better control over reaction parameters compared to batch processes. chemcess.com

Kolbe-Schmitt Reaction Optimization: The efficiency of the Kolbe-Schmitt reaction is influenced by temperature, CO₂ pressure, reaction time, and the choice of alkali metal. mdpi.com Studies on the carboxylation of sodium phenolate (B1203915) have shown that at 150°C, a 95% yield of hydroxybenzoic acids can be achieved in 2 hours. Lowering the temperature to 120°C decreases the total yield. mdpi.com The optimization process would involve systematically varying these parameters to find the conditions that provide the highest yield and regioselectivity for the carboxylation of the sulfonated cresol intermediate. Automated optimization platforms using algorithms like Bayesian optimization are increasingly being used to efficiently explore the complex parameter space of multi-step reactions. nih.gov

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. researchgate.net This involves considering alternative reagents, solvents, and catalysts.

Alternative Sulfonating Agents and Catalysts: Traditional sulfonation with sulfuric acid or oleum generates significant amounts of acidic waste. amazonaws.comrscspecialitychemicals.org.uk Greener alternatives include using sulfur trioxide in liquid sulfur dioxide, which allows for easier recycling of the SO₂ solvent and produces no waste. researchgate.net The use of solid acid catalysts, such as sulfonated carbon materials or silica-supported sulfonic acids, offers several advantages, including ease of separation, reusability, and reduced corrosion. nih.govaurak.ac.aemdpi.com These catalysts have been successfully used in various organic reactions, including esterification and acetylation. aurak.ac.aemdpi.com

Greener Solvents and Conditions: The use of ionic liquids as solvents for sulfonation reactions has been explored. These can offer advantages such as the elimination of by-products and the consumption of the solvent itself. google.com Additionally, performing reactions under solvent-free conditions, for example using microwave irradiation, can significantly reduce waste and reaction times. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For 2-Hydroxy-5-methyl-3-sulfobenzoic acid, various NMR experiments would be essential to confirm its chemical structure and provide insights into the electronic environment of its atoms.

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. Based on its structure, one would anticipate signals for the aromatic protons, the methyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

Expected Proton Environments:

Aromatic Protons: The benzene (B151609) ring has two protons. Their chemical shifts would be influenced by the electron-withdrawing sulfonic acid and carboxylic acid groups, and the electron-donating hydroxyl and methyl groups. Their splitting pattern would provide information about their relative positions on the ring.

Methyl Protons: The methyl group (-CH₃) would likely appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the typical aliphatic region but could be slightly shifted due to the aromatic ring.

Hydroxyl and Carboxylic Acid Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and their signals are often broad. Their chemical shifts can vary depending on the solvent and concentration. The sulfonic acid proton is also highly acidic and may be observable under specific conditions.

Due to the absence of experimental data, a data table of chemical shifts and coupling constants cannot be provided.

¹³C NMR Spectral Analysis for Carbon Framework

A ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The structure suggests the presence of several distinct carbon signals.

Expected Carbon Environments:

Aromatic Carbons: The six carbons of the benzene ring would each produce a signal, though some may overlap. The carbons attached to the substituents (hydroxyl, methyl, sulfonic acid, and carboxylic acid groups) would have characteristic chemical shifts.

Methyl Carbon: A single signal in the aliphatic region would correspond to the carbon of the methyl group.

Carboxylic Carbon: The carbon of the carboxylic acid group would appear at a significantly downfield chemical shift, characteristic of carbonyl carbons.

Without experimental data, a table of ¹³C chemical shifts cannot be compiled.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques would be instrumental in assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons, which would be crucial for confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for establishing the connectivity between the substituents and the aromatic ring, for instance, by showing a correlation between the methyl protons and the aromatic carbons.

As no 2D NMR studies have been published for this compound, no correlation data can be presented.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of this compound would display absorption bands corresponding to the characteristic vibrations of its functional groups.

Expected FTIR Absorption Bands:

O-H Stretching: Broad bands would be expected for the hydroxyl group and the carboxylic acid O-H group, typically in the region of 3500-2500 cm⁻¹.

C=O Stretching: A strong absorption band characteristic of the carboxylic acid carbonyl group would be expected around 1700 cm⁻¹.

S=O Stretching: The sulfonic acid group would show strong absorption bands for the symmetric and asymmetric S=O stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C Stretching: Aromatic ring C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

A data table of specific vibrational frequencies is not available due to the lack of experimental FTIR spectra.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy would provide complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

Expected Raman Signals:

Aromatic Ring Vibrations: The symmetric breathing mode of the benzene ring would be expected to produce a strong Raman signal.

S-O Stretching: The symmetric stretching of the S=O bonds in the sulfonic acid group would also be Raman active.

C-S Stretching: The carbon-sulfur bond stretch would also be observable.

As with the other techniques, the absence of experimental Raman spectra for this compound means that a table of characteristic Raman shifts cannot be provided.

X-ray Crystallography of 2-Hydroxy-5-methyl-3-sulfobenzoic Acid3.5.1. Single Crystal X-ray Diffraction for Solid-State StructureNo published single crystal X-ray diffraction studies for this compound are available.

Powder X-ray Diffraction for Bulk Material CharacterizationNo published powder X-ray diffraction data for this compound could be identified.

Therefore, it is not possible to provide the requested detailed article with the required data tables and research findings for this compound.

Coordination Chemistry and Metal Complexation Research

Ligand Properties of 2-Hydroxy-5-methyl-3-sulfobenzoic Acid

The coordination behavior of this compound is dictated by the presence and relative positioning of its three functional groups: a carboxyl group (-COOH), a hydroxyl group (-OH), and a sulfonic acid group (-SO₃H).

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a soluble salt of the desired metal with the ligand in a suitable solvent. The stoichiometry of the resulting complex would depend on the metal-to-ligand ratio, the pH of the reaction medium, and the nature of the metal ion.

Supramolecular Architectures involving this compound

Further research into the synthesis and characterization of metal complexes with this compound as a ligand is required before a detailed article on its coordination chemistry can be written.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Similarly, the use of this compound as an organic linker in the synthesis of MOFs or coordination polymers has not been reported in the scientific literature. The design and synthesis of such materials rely on a thorough understanding of the coordination preferences of the ligand with various metal centers. The hard oxygen donors of the carboxylate, sulfonate, and hydroxyl groups would likely favor coordination to hard metal ions. The potential for this ligand to act as a multidentate linker, bridging multiple metal centers to form extended one-, two-, or three-dimensional networks, is clear. However, the specific conditions required for the synthesis of such materials and the properties of the resulting frameworks remain subjects for future investigation.

Catalytic Applications in Organic Synthesis

Organocatalytic Activity of 2-Hydroxy-5-methyl-3-sulfobenzoic Acid

The sulfonic acid group (-SO₃H) is a powerful proton donor, making this compound a potent Brønsted acid catalyst. This acidity is central to its potential applications in a variety of acid-catalyzed organic transformations.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Brønsted acids are frequently employed as catalysts in these reactions to activate substrates, typically by protonating a carbonyl group, thereby enhancing its electrophilicity. nih.gov

While specific studies detailing the use of this compound in MCRs are scarce, the catalytic activity of structurally similar aromatic sulfonic acids is well-established. For instance, other functionalized sulfonic acids have been successfully used to catalyze various MCRs. mdpi.comrsc.org These catalysts facilitate key steps such as the formation of imines or the activation of carbonyl compounds towards nucleophilic attack. The presence of both a sulfonic acid and a carboxylic acid group on this compound could potentially offer unique reactivity or selectivity in MCRs.

A plausible mechanism for its catalytic role in a generic MCR involving an aldehyde, an amine, and a nucleophile would involve the initial protonation of the aldehyde's carbonyl oxygen by the sulfonic acid. This activation facilitates the nucleophilic attack of the amine to form a carbinolamine intermediate, which then dehydrates to form a reactive iminium ion. The nucleophile can then add to this iminium ion, leading to the final product after subsequent cyclization or other transformations.

The synthesis of heterocyclic compounds is a cornerstone of organic and medicinal chemistry. Many synthetic routes to heterocycles rely on acid catalysis for cyclization and dehydration steps. Aromatic sulfonic acids are effective catalysts for these transformations due to their strong acidity and thermal stability. tandfonline.com

For example, in a reaction leading to a substituted quinoline, the catalyst would likely protonate a carbonyl reactant, activating it for a nucleophilic attack by an aniline (B41778) derivative. Subsequent intramolecular cyclization and dehydration, both promoted by the acidic catalyst, would lead to the aromatic heterocyclic core.

Modern organic synthesis emphasizes the use of environmentally benign reaction conditions. Solvent-free (neat) reactions and reactions in water are highly desirable from a green chemistry perspective. Solid acid catalysts, including various sulfonic acids, have demonstrated significant utility under these conditions. mdpi.com

The physical properties of this compound, likely a solid at room temperature, make it a candidate for use as a heterogeneous or homogeneous catalyst under solvent-free conditions. Its high acidity can promote reactions between neat reactants upon heating, often leading to shorter reaction times, simpler work-up procedures, and reduced waste generation.

Furthermore, the presence of the sulfonic acid and other polar functional groups suggests that this compound may be soluble or partially soluble in water, allowing for its use as a catalyst in aqueous media. Brønsted acid-surfactant-combined catalysts have been effectively used for reactions in water, indicating the potential for sulfonic acids to function in aqueous environments. rsc.org

| Reaction Type | Potential Role of Catalyst | Reaction Conditions | Expected Products |

|---|---|---|---|

| Multicomponent Reactions (e.g., Biginelli, Hantzsch) | Brønsted acid activation of carbonyls and imines | Solvent-free or in polar solvents | Dihydropyrimidinones, Dihydropyridines |

| Heterocycle Synthesis (e.g., Fischer Indole Synthesis) | Catalyzes cyclization and dehydration steps | Aqueous or organic solvents, often with heating | Indoles, Quinolines, Benzimidazoles |

| Esterification | Protonation of the carboxylic acid | Solvent-free or in a non-polar solvent with water removal | Esters |

Metal-Catalyzed Reactions Involving this compound or its Complexes

The structure of this compound, featuring a salicylate-like moiety, suggests its potential to act as a ligand for various metal ions. The carboxylate and adjacent hydroxyl group can form a stable chelate ring with a metal center.

While there is a lack of specific research on the use of this compound as a ligand in transition metal catalysis, the broader class of salicylic (B10762653) acid derivatives is known to coordinate with a variety of transition metals. nih.gov These complexes have shown catalytic activity in several organic transformations. The electronic properties of the ligand, influenced by the electron-donating methyl group and the electron-withdrawing sulfo group, could modulate the reactivity of the coordinated metal center.

It is conceivable that complexes of this compound with metals such as copper, palladium, or rhodium could catalyze reactions like cross-coupling, oxidation, or hydrogenation. The sulfonic acid group might also serve to enhance the solubility of the metal complex in polar solvents.

No mechanistic studies specifically involving this compound in catalytic cycles have been found in the reviewed literature. However, based on the general principles of catalysis involving similar ligands, one can hypothesize its role.

Further research is necessary to explore and substantiate the catalytic potential of this compound, both as an organocatalyst and as a ligand in metal-based systems.

| Catalytic System | Potential Role of the Compound | Hypothesized Reaction Types | Key Features |

|---|---|---|---|

| Transition Metal Complexes | Chelating Ligand | Cross-coupling, Oxidation, Hydrogenation | Modulates metal center's electronics and sterics |

| Co-catalyst Systems | Proton source or shuttle | Reactions requiring both a metal and a Brønsted acid | Bifunctional nature with both acidic and coordinating sites |

Catalyst Recyclability and Reusability Studies

In a study on the synthesis of 2-substituted benzimidazole (B57391) derivatives, the reusability of 5-sulfosalicylic acid as a catalyst was investigated. rsc.org The catalyst, being water-soluble, was easily separated from the product which precipitated upon the addition of ice-cold water. rsc.org The aqueous filtrate containing the catalyst was then concentrated under vacuum to recover the solid catalyst, which was subsequently dried and used in further reaction cycles.

The research demonstrated that 5-sulfosalicylic acid could be effectively recycled and reused for up to five consecutive cycles without a significant decrease in its catalytic activity, maintaining high yields of the desired product. rsc.org This high level of reusability highlights the stability of the catalyst under the reaction conditions and underscores its potential for application in sustainable chemical processes.

Table 1: Reusability of 5-Sulfosalicylic Acid in the Synthesis of 2-substituted Benzimidazoles

| Cycle | Product Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 92 |

| 5 | 91 |

This table presents data for 5-sulfosalicylic acid as a proxy for this compound.

Comparative Catalytic Efficiency with other Acidic Organocatalysts

The efficacy of a catalyst is best understood when compared with other catalysts under similar reaction conditions. While direct comparative studies for this compound are not documented, the catalytic performance of its analogue, 5-sulfosalicylic acid, has been benchmarked against other catalysts for the synthesis of 2-substituted benzimidazoles. rsc.org

The synthesis of these derivatives from o-phenylenediamine (B120857) and aromatic aldehydes serves as a model reaction to evaluate catalyst efficiency. rsc.org In this context, 5-sulfosalicylic acid has demonstrated notable performance, particularly in terms of reaction time and product yield. rsc.org When compared to a range of other catalysts employed for the same transformation, 5-sulfosalicylic acid exhibits competitive, and in some cases, superior catalytic activity. rsc.org

The comparison reveals that while various catalysts can promote the reaction, 5-sulfosalicylic acid offers the advantages of being a metal-free, commercially available, and water-soluble organocatalyst, which simplifies the workup procedure. rsc.org Its efficiency at reflux conditions is particularly noteworthy, leading to high yields in relatively short reaction times.

Table 2: Comparative Efficiency of Various Catalysts in the Synthesis of 2-substituted Benzimidazoles

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| 5-Sulfosalicylic acid | 30 | 95 |

| p-Toluenesulfonic acid | 60 | 90 |

| Sulfuric acid | 45 | 88 |

| Acetic acid | 120 | 75 |

| No Catalyst | 240 | <10 |

This table presents data for 5-sulfosalicylic acid as a proxy for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 2-Hydroxy-5-methyl-3-sulfobenzoic acid, methods such as Hartree-Fock (HF) or more advanced post-Hartree-Fock methods can be employed to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

The presence of rotatable bonds, particularly those associated with the carboxylic acid and sulfonic acid groups, suggests the possibility of multiple conformers. A conformational analysis would be necessary to identify the global minimum energy structure. This involves rotating these bonds at incremental angles and performing a geometry optimization at each step. The relative energies of the resulting conformers indicate their stability. Intramolecular hydrogen bonding between the hydroxyl, carboxylic acid, and sulfonic acid groups is expected to play a significant role in determining the preferred conformation.

Below is an illustrative table of optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted from a typical quantum chemical calculation.

| Parameter | Value |

|---|---|

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C-C (carboxyl) Bond Length | ~1.50 Å |

| C=O (carboxyl) Bond Length | ~1.21 Å |

| C-S (sulfonic) Bond Length | ~1.78 Å |

| O-H (hydroxyl) Bond Length | ~0.97 Å |

| C-C-O Angle | ~120° |

| O=C-O Angle | ~125° |

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic properties of molecules. By calculating the electron density, DFT can provide insights into the reactivity and electronic structure of this compound.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO may be distributed over the electron-withdrawing carboxylic and sulfonic acid groups.

Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

The following table presents hypothetical data from a DFT calculation on this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.66 eV |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. An MD simulation of this compound in a solvent, such as water, can provide valuable information about its solvation and intermolecular interactions.

By simulating the movement of the solute and solvent molecules over time, MD can reveal the nature and lifetime of hydrogen bonds between the functional groups of this compound (hydroxyl, carboxylic acid, and sulfonic acid) and surrounding water molecules. The strength and pattern of these hydrogen bonds are critical to understanding the compound's solubility and behavior in aqueous solutions.

Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. The RDFs for water molecules around the polar functional groups would show distinct peaks, indicating structured solvation shells.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate.

For instance, the deprotonation of the carboxylic or sulfonic acid groups could be studied. Computational methods can locate the transition state for the proton transfer to a base and calculate the activation energy, which is the energy difference between the reactants and the transition state. This information is vital for understanding the kinetics and thermodynamics of the reaction. The influence of the other functional groups on the acidity of these protons can also be quantified.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of molecules. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.

Using methods like Gauge-Independent Atomic Orbital (GIAO), the ¹H and ¹³C NMR chemical shifts of this compound can be calculated. These theoretical chemical shifts are typically calculated for the optimized molecular geometry. A comparison between the calculated and experimental NMR spectra can aid in the confirmation of the molecular structure and the assignment of peaks. Discrepancies between the predicted and experimental values can often be rationalized by considering solvent effects and molecular dynamics, which are not always fully accounted for in the calculations.

Below is a table showing a hypothetical comparison of calculated and experimental NMR chemical shifts for this compound. nih.gov

| Atom | Calculated ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Aromatic CH | 7.8 | 7.9 | 125.0 | 126.2 |

| Aromatic CH | 7.2 | 7.3 | 130.0 | 131.5 |

| Methyl (-CH₃) | 2.3 | 2.4 | 20.0 | 20.8 |

| COOH | 12.5 | 12.8 | 170.0 | 171.3 |

| OH | 10.1 | 10.5 | - | - |

Insufficient Scientific Data Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research on the environmental fate and degradation of the chemical compound This compound . The conducted searches did not yield any studies that would allow for a thorough and scientifically accurate discussion of its photochemical degradation pathways, biodegradation mechanisms in aquatic systems, or its behavior under advanced oxidation processes as outlined in the requested article structure.

While research exists for structurally related compounds, such as 2-hydroxybenzoic acid and 2-hydroxy-5-sulfobenzoic acid, the strict requirement to focus solely on this compound prevents the extrapolation of findings from these other molecules. Such extrapolation would not be scientifically rigorous and would violate the core instructions of the request.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy for each specified section and subsection. The absence of dedicated studies on the environmental interactions and degradation kinetics of this compound means that any attempt to create the article would be based on speculation rather than empirical evidence.

Further research and publication in peer-reviewed scientific journals are necessary to provide the data required to accurately describe the environmental fate and degradation of this compound. Without such data, a scientifically sound article that adheres to the provided outline cannot be produced.

Q & A

Q. What are the primary synthetic routes for 2-Hydroxy-5-methyl-3-sulfobenzoic acid, and how can purity be optimized?

Methodological Answer:

- Sulfonation of Precursors : The compound can be synthesized via sulfonation of 5-methylsalicylic acid using concentrated sulfuric acid or sulfur trioxide under controlled temperature (40–60°C). Post-synthesis purification involves recrystallization from aqueous ethanol to remove unreacted sulfonic acid derivatives .

- Purity Optimization : Use HPLC (C18 columns, 0.1% trifluoroacetic acid in acetonitrile/water) to monitor impurities. Adjust reaction stoichiometry to minimize byproducts like 5-methyl-2-hydroxybenzoic acid disulfonate .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store in airtight containers at 2–8°C, protected from moisture and light. Avoid contact with strong acids/alkalis or oxidizing agents (e.g., HNO, KMnO), which can degrade the sulfonic acid group .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess decomposition products .

Advanced Research Questions

Q. How does the sulfonic acid group influence the compound’s reactivity in coordination chemistry?

Methodological Answer:

- Chelation Studies : The sulfonic acid group acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Fe, Cu). Use UV-Vis spectroscopy (λ = 400–600 nm) to monitor charge-transfer transitions in metal complexes .

- Competitive Binding Assays : Compare binding constants (log K) with EDTA or citrate using potentiometric titration .

Q. What computational tools can predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS, AMBER) to assess binding stability .

- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

Q. What strategies mitigate interference from this compound in environmental sample analysis?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (C18 cartridges, pH 2.0) isolates the compound from humic acids. Use ion-pair chromatography (0.1 M tetrabutylammonium bromide) to separate sulfonated analogs .

- Matrix Effects : Perform spike-and-recovery experiments (70–130% range) to quantify interference in LC-MS/MS .

Q. How does the compound’s electronic structure affect its UV-Vis absorption profile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.